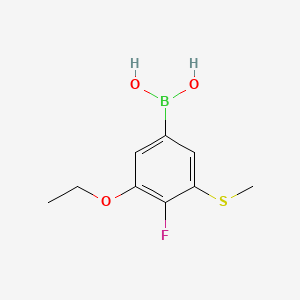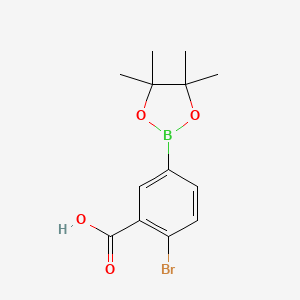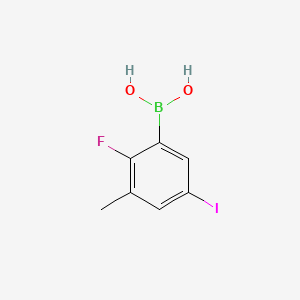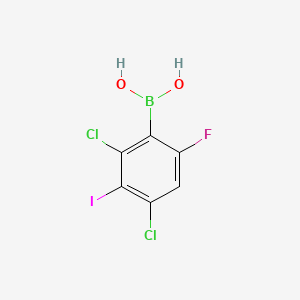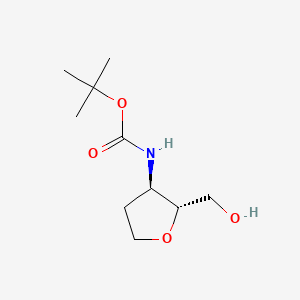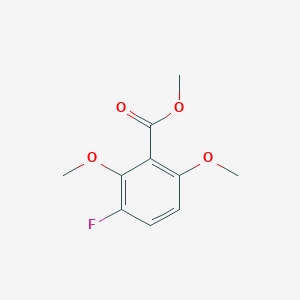
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a hydroxy group, a trimethylsilyl-ethoxy group, and a carbonitrile group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Trimethylsilyl-Ethoxy Group: This step involves the reaction of the hydroxy-indole intermediate with trimethylsilyl chloride and ethylene oxide under basic conditions to form the trimethylsilyl-ethoxy group.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile.
Reduction: Formation of 5-hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-methyl-1H-indole: Similar structure but lacks the trimethylsilyl-ethoxy and carbonitrile groups.
5-Hydroxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile: Lacks the hydroxy group.
Uniqueness
5-Hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carbonitrile is unique due to the combination of functional groups attached to the indole core. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O2Si |
|---|---|
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
5-hydroxy-1-(2-trimethylsilylethoxymethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H20N2O2Si/c1-20(2,3)7-6-19-11-17-10-12(9-16)14-8-13(18)4-5-15(14)17/h4-5,8,10,18H,6-7,11H2,1-3H3 |
Clé InChI |
QVFGDAMKQIVMFU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(C2=C1C=CC(=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


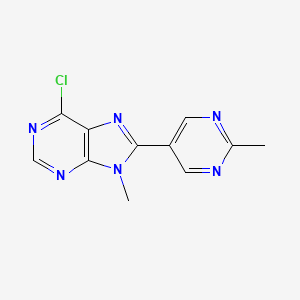



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
